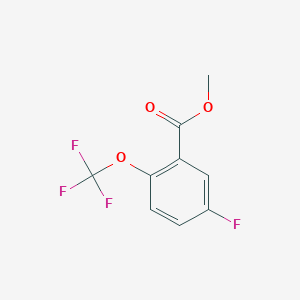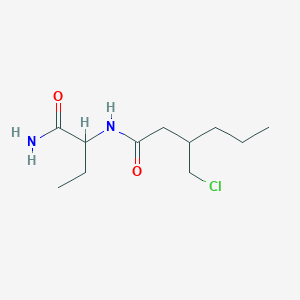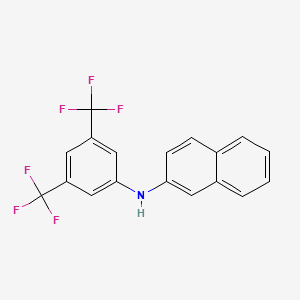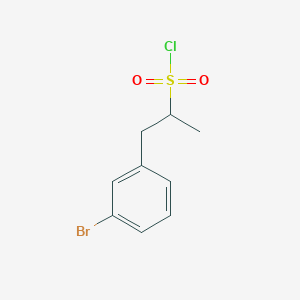
1-(3-Bromophenyl)propane-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)propane-2-sulfonyl chloride is an organic compound with the molecular formula C9H10BrClO2S It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)propane-2-sulfonyl chloride typically involves the reaction of 3-bromophenylpropane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:
[ \text{3-Bromophenylpropane} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to optimize the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromophenyl)propane-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide or sulfonic acid.
Oxidation Reactions: The bromine atom can be oxidized to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, and alcohols are commonly used. The reactions are typically carried out in polar solvents like dichloromethane or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Sulfonamides, sulfonate esters, and thiols.
Reduction: Sulfonamides and sulfonic acids.
Oxidation: Brominated derivatives and sulfonic acids.
Applications De Recherche Scientifique
1-(3-Bromophenyl)propane-2-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules such as peptides and proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromophenyl)propane-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used. For example, in nucleophilic substitution reactions, the sulfonyl chloride group is replaced by the nucleophile, forming a new covalent bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Bromophenyl)propane-2-sulfonyl chloride: Similar structure but with the bromine atom in the para position.
1-(3-Chlorophenyl)propane-2-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromophenyl)propane-2-sulfonic acid: The sulfonyl chloride group is replaced by a sulfonic acid group.
Uniqueness
1-(3-Bromophenyl)propane-2-sulfonyl chloride is unique due to the presence of both the bromine atom and the sulfonyl chloride group. This combination imparts specific reactivity and properties that are valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H10BrClO2S |
|---|---|
Poids moléculaire |
297.60 g/mol |
Nom IUPAC |
1-(3-bromophenyl)propane-2-sulfonyl chloride |
InChI |
InChI=1S/C9H10BrClO2S/c1-7(14(11,12)13)5-8-3-2-4-9(10)6-8/h2-4,6-7H,5H2,1H3 |
Clé InChI |
WABSQRPFIRZZSJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC(=CC=C1)Br)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


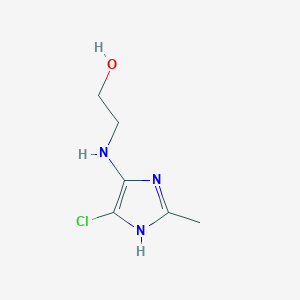
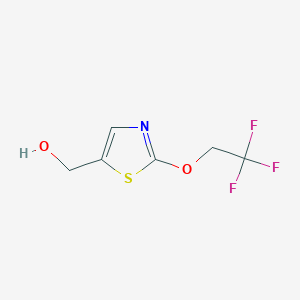
![3-[(3-Carboxy-3-methylbutanoyl)oxy]lup-20(29)-en-28-oic acid](/img/structure/B12823376.png)
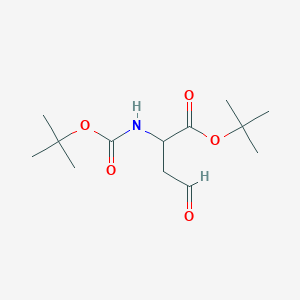
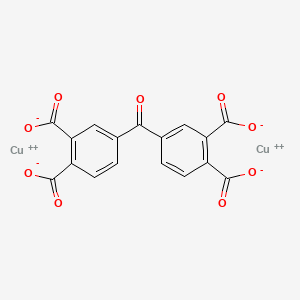
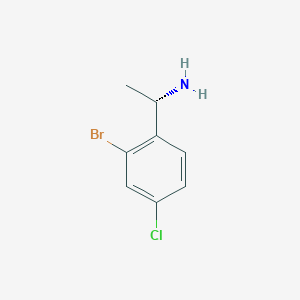
![Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B12823400.png)
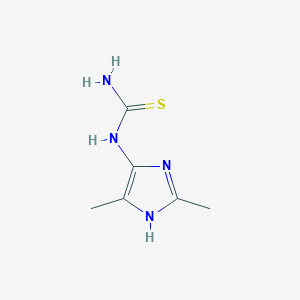
![4-amino-2-[[4-amino-2-[[2-[[4-amino-2-[(2,4-diamino-4-oxobutanoyl)amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12823414.png)
